molecular formula C7H15NO B15251354 Methyl3-methylpentanimidate

Methyl3-methylpentanimidate

Cat. No.: B15251354
M. Wt: 129.20 g/mol
InChI Key: KWHJCAAHFFCVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl3-methylpentanimidate is an organic compound with a unique structure that makes it of interest in various fields of chemistry and industry. This compound is characterized by the presence of a methyl group attached to the third carbon of a pentanimidate chain, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-methylpentanimidate typically involves the reaction of 3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group of 3-methylpentanoic acid reacts with methanol to form the ester, this compound. The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl3-methylpentanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: 3-methylpentanoic acid or 3-methyl-2-pentanone.

    Reduction: 3-methylpentanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl3-methylpentanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl3-methylpentanimidate exerts its effects involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate: Similar in structure but lacks the methyl group on the third carbon.

    Ethyl pentanoate: An ester of pentanoic acid with an ethyl group instead of a methyl group.

    Methyl 3-methylbutanoate: Similar but with a shorter carbon chain.

Uniqueness

Methyl3-methylpentanimidate is unique due to the presence of the methyl group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

methyl 3-methylpentanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-6(2)5-7(8)9-3/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJCAAHFFCVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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